molecular formula C11H21NO2 B13723525 3-(1-Propylpiperidin-4-yl)propanoic acid

3-(1-Propylpiperidin-4-yl)propanoic acid

Cat. No.: B13723525
M. Wt: 199.29 g/mol
InChI Key: AGJMGAZPVCJFKZ-UHFFFAOYSA-N
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Description

3-(1-Propylpiperidin-4-yl)propanoic acid is an organic compound with the molecular formula C11H21NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propylpiperidin-4-yl)propanoic acid typically involves the alkylation of piperidine followed by carboxylation. One common method involves the reaction of 1-propylpiperidine with acrylonitrile to form 3-(1-Propylpiperidin-4-yl)propionitrile, which is then hydrolyzed to yield the desired propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Propylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Propylpiperidin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Propylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Propylpiperidin-4-yl)propanoic acid is unique due to its piperidine ring, which imparts specific chemical and biological properties. This structure allows it to interact with biological targets in ways that similar compounds without the piperidine ring cannot .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(1-propylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C11H21NO2/c1-2-7-12-8-5-10(6-9-12)3-4-11(13)14/h10H,2-9H2,1H3,(H,13,14)

InChI Key

AGJMGAZPVCJFKZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)CCC(=O)O

Origin of Product

United States

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